

Application Notes: Quantitative Analysis of Triazine Herbicides using Propazine-d14

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Compound of Interest

Compound Name: Propazine-d14

Cat. No.: B12302533

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Introduction

Triazine herbicides, such as atrazine, simazine, and propazine, are widely used for broadleaf and grassy weed control in agriculture.[1][2][3] Due to their potential for environmental contamination and adverse health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various matrices, including drinking water and food.[2] Accurate and sensitive analytical methods are crucial for monitoring these herbicides to ensure environmental protection and food safety. Isotope dilution mass spectrometry, utilizing deuterated internal standards like **Propazine-d14**, is a preferred method for the quantitative analysis of triazine herbicides due to its high accuracy and precision.[4] **Propazine-d14**, a deuterated form of propazine, serves as an excellent internal standard for the analysis of propazine and other structurally related triazine herbicides by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6]

Principle

The principle of isotope dilution analysis involves adding a known amount of an isotopically labeled standard (e.g., **Propazine-d14**) to a sample before any extraction or cleanup steps.[4] This "internal standard" behaves chemically and physically similarly to the native analyte of interest throughout the analytical process. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, any losses of the

analyte during sample preparation can be corrected for, leading to highly accurate quantification.

Application: Analysis of Triazine Herbicides in Environmental Samples

This application note describes a robust and sensitive method for the simultaneous determination of multiple triazine herbicides in water and soil samples using **Propazine-d14** as an internal standard, followed by analysis with LC-MS/MS or GC-MS.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of triazine herbicides using methods incorporating deuterated internal standards.

Table 1: LC-MS/MS Method Performance for Triazine Analysis in Water[5]

Analyte	Concentration Range (ng/mL)	Linearity (r ²)
Atrazine	0.25 - 5.0	0.9982
Atrazine-desethyl	0.25 - 5.0	0.9964
Atrazine-desisopropyl	0.25 - 5.0	>0.99
Cyanazine	0.25 - 5.0	>0.99
Propazine	0.25 - 5.0	>0.99
Simazine	0.25 - 5.0	>0.99

Table 2: GC-MS Method Performance for Triazine Analysis in Surface Water[6]

Analyte	Limit of Detection (µg/L)	Mean Recovery (%)
Atrazine	0.02	94
Simazine	0.01	104
Propazine	0.02	103
Deethylatrazine	0.01	110
Deisopropylatrazine	0.01	108
Didealkylatrazine	0.01	102

Table 3: Method Performance for Triazine Analysis in Soil and Water by DLLME-HPLC-DAD[1]

Analyte	Linearity Range	Limit of Detection (LOD)
Water Samples	(ng/mL)	(ng/mL)
Simazine	0.5 - 200	0.1
Atrazine	0.5 - 200	0.1
Prometon	0.5 - 200	0.05
Ametryn	0.5 - 200	0.05
Prometryn	0.5 - 200	0.05
Soil Samples	(ng/g)	(ng/g)
Simazine	1 - 200	0.2
Atrazine	1 - 200	0.2
Prometon	1 - 200	0.1
Ametryn	1 - 200	0.1
Prometryn	1 - 200	0.1

Experimental Protocols

Protocol 1: Analysis of Triazine Herbicides in Drinking Water by Direct Injection LC-MS/MS

This protocol is adapted from EPA Method 536.0 and is suitable for the direct analysis of triazines in drinking water without extensive sample preparation.[\[5\]](#)

1. Materials and Reagents

- Standards: Analytical standards of triazine herbicides (e.g., Atrazine, Simazine, Propazine) and **Propazine-d14** internal standard.
- Solvents: Methanol (HPLC grade), Reagent Water.
- Reagents: Ammonium acetate, Sodium omadine.

2. Standard Preparation

- Prepare individual stock solutions of each triazine herbicide and **Propazine-d14** in methanol.
- Prepare a mixed working standard solution containing all target triazines.
- Prepare a working internal standard solution of **Propazine-d14**.
- Create calibration standards at various concentration levels (e.g., 0.25, 0.5, 1, 2, 2.5, and 5 ng/mL) by diluting the working standard solution with reagent water.[\[5\]](#)

3. Sample Preparation

- To a water sample, add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination.[\[5\]](#)
- Add sodium omadine at 64 mg/L to prevent microbial degradation.[\[5\]](#)
- Spike all samples and calibration standards with the **Propazine-d14** internal standard solution to a final concentration of 5 ng/mL.[\[5\]](#)

4. LC-MS/MS Conditions

- HPLC System: Thermo Scientific Accela HPLC system or equivalent.[5]
- Column: Thermo Scientific Hypersil GOLD 100 x 2.1 mm, 3 μ m.[5]
- Mobile Phase A: 5 mM Ammonium Acetate in water.[5]
- Mobile Phase B: Methanol.[5]
- Flow Rate: 400 μ L/min.[5]
- Injection Volume: 100 μ L.
- Mass Spectrometer: Thermo Scientific TSQ Quantum Access triple stage quadrupole mass spectrometer or equivalent.[5]
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Selected Reaction Monitoring (SRM).

5. Data Analysis

- Quantify the triazine herbicides by calculating the ratio of the peak area of the native analyte to the peak area of the **Propazine-d14** internal standard.
- Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of triazines in the samples from the calibration curve.

Protocol 2: Analysis of Triazine Herbicides in Soil by Dispersive Liquid-Liquid Microextraction (DLLME) and HPLC

This protocol is suitable for the extraction and analysis of triazines from soil matrices.[1]

1. Materials and Reagents

- Standards: Analytical standards of triazine herbicides and **Propazine-d14**.

- Solvents: Methanol, Acetonitrile, Chloroform (extraction solvent).
- Sample Preparation: Air-dried and sieved (250- μ m) soil samples.

2. Sample Extraction

- Accurately weigh 20.0 g of the soil sample into a 100 mL centrifuge tube.
- Add 20.0 mL of water containing 1% methanol.
- Sonicate the mixture for 30 minutes at $25 \pm 2^\circ\text{C}$.[\[1\]](#)
- Filter the mixture under reduced pressure.

3. Dispersive Liquid-Liquid Microextraction (DLLME)

- Take a 5.0 mL aliquot of the filtered sample extract.
- Rapidly inject a mixture of 1.0 mL of acetonitrile (dispersive solvent) and 200 μ L of chloroform (extraction solvent) into the sample solution using a syringe.
- A cloudy solution will form. Centrifuge for 5 minutes at 4000 rpm.
- The extraction solvent will sediment at the bottom of the tube.
- Collect the sedimented phase using a microsyringe and inject it into the HPLC system.

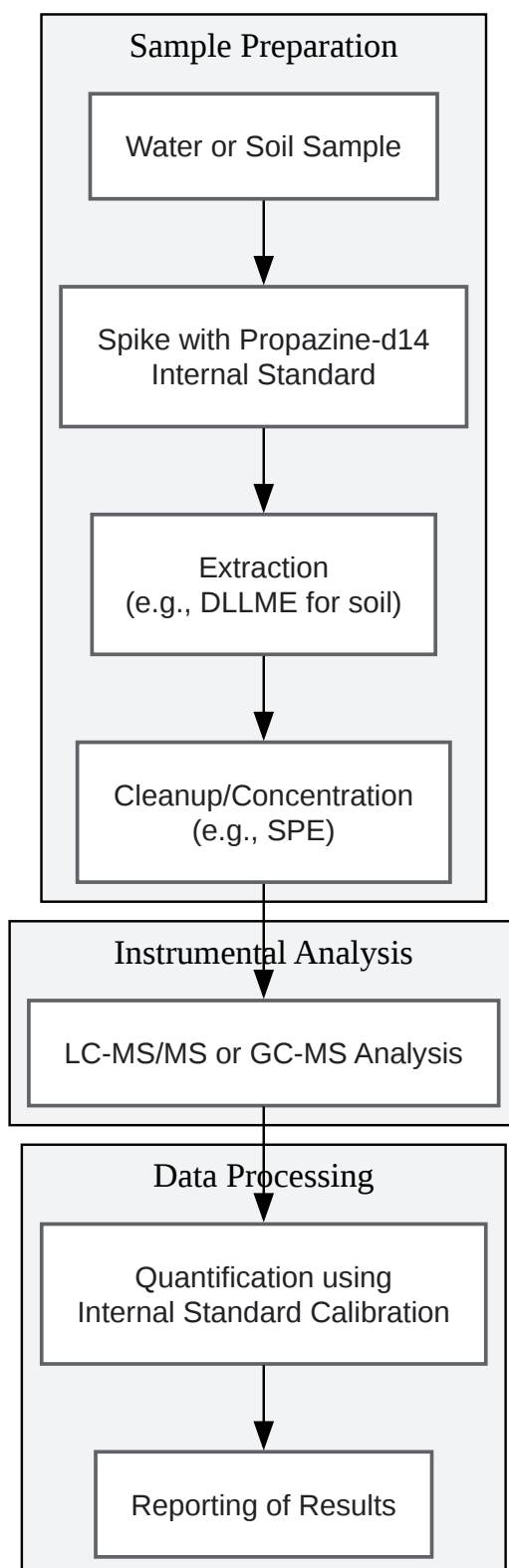
4. HPLC-DAD Conditions

- HPLC System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: Diode Array Detector monitoring at appropriate wavelengths for triazines.

5. Data Analysis

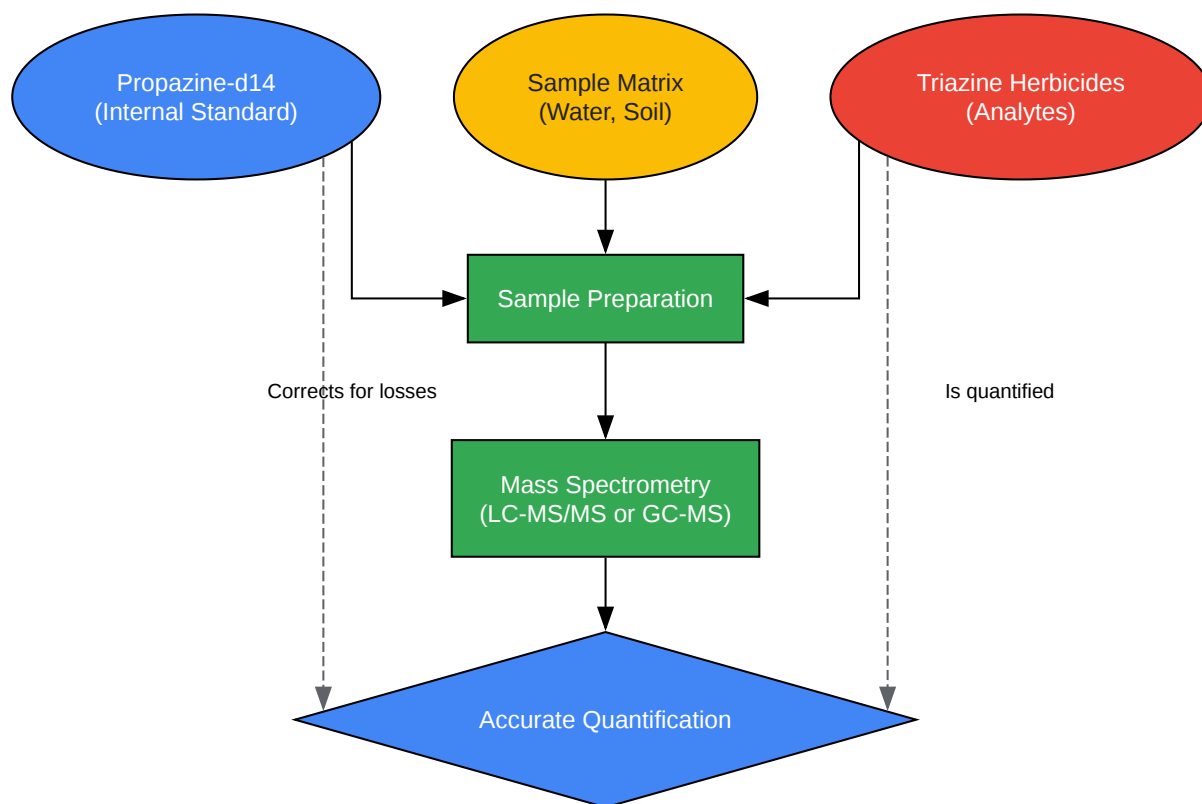
- Similar to Protocol 1, use the internal standard calibration method for quantification.

Visualizations



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Caption: Experimental workflow for the quantitative analysis of triazine herbicides.



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Caption: Logical relationship for isotope dilution analysis of triazines.

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